

Proquinazid Cross-Resistance Technical Support Center

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Compound of Interest

Compound Name: Proquinazid

Cat. No.: B071954

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This technical support center provides in-depth information, frequently asked questions, and troubleshooting guidance for researchers, scientists, and drug development professionals investigating **proquinazid** cross-resistance with other fungicides.

Frequently Asked Questions (FAQs)

Q1: What is **proquinazid** and its primary mode of action?

Proquinazid is a quinazolinone fungicide belonging to the FRAC (Fungicide Resistance Action Committee) Group 13.^[1] Its primary mode of action is the inhibition of fungal signal transduction pathways that are essential for spore germination and the formation of the appressorium, a specialized structure required for host penetration.^{[1][2][3]} By disrupting these early stages of infection, **proquinazid** acts as a preventative fungicide.^{[3][4]}

Q2: What is fungicide cross-resistance?

Cross-resistance occurs when the development of resistance to one fungicide confers resistance to another, typically because they share a common mode of action or target site.^[1] If a fungal population becomes resistant to one fungicide in a specific FRAC group, it is often resistant to other fungicides within the same group.^[1]

Q3: Does **proquinazid** exhibit cross-resistance with other fungicides?

Yes, there is strong evidence of cross-resistance between **proquinazid** and other fungicides within the same FRAC Group 13, specifically quinoxifen.[1][5][6] Studies have shown a positive correlation between the sensitivities of powdery mildew fungi to **proquinazid** and quinoxifen.[1][5] However, **proquinazid** has not been found to have cross-resistance with fungicides from other groups, such as DMIs (e.g., tebuconazole), morpholines (e.g., fenpropimorph), anilinopyrimidines (e.g., cyprodinil), or QoIs (e.g., kresoxim-methyl).[5]

Q4: What is the molecular basis for resistance to FRAC Group 13 fungicides?

Fungicides in FRAC Group 13, including **proquinazid** and quinoxifen, disrupt signal transduction pathways essential for appressorium formation.[1] Resistance likely arises from modifications in the components of these signaling cascades. While the precise target is not fully elucidated, mechanisms could include target site mutations or alterations in gene expression that reduce the fungicide's effectiveness.[7][8] Fungal resistance can be broadly categorized as qualitative (a single gene mutation leading to high resistance) or quantitative (involving multiple genes and resulting in varying levels of sensitivity).[6][7]

Q5: Which signaling pathways are implicated in **proquinazid**'s mode of action?

Proquinazid targets the signaling pathways that regulate appressorium development. In many fungi, appressorium formation is governed by cascades such as the cAMP/PKA signaling pathway and mitogen-activated protein kinase (MAPK) pathways.[7][9] By interfering with these pathways, **proquinazid** prevents the fungus from successfully infecting the host plant.[1]

Quantitative Data on Proquinazid Cross-Resistance

The following tables summarize key quantitative data from cross-resistance studies.

Table 1: Baseline Sensitivity of Powdery Mildew Isolates to **Proquinazid**

Fungal Species	Number of Isolates	EC50 Range (mg L ⁻¹)
Blumeria graminis f. sp. tritici	Not Specified	0.000078 - 0.02
Erysiphe necator	Not Specified	0.001 - 0.3
Data sourced from Genet, J.L., & Jaworska, G. (2009).[5]		

Table 2: Cross-Resistance Relationship between **Proquinazid** and Quinoxifen

Fungal Species	Number of Isolates	Correlation Coefficient (r)	Finding
Blumeria graminis f. sp. tritici	51	0.617	Positive correlation indicating cross-resistance.[5]
Erysiphe necator	65	0.874	Strong positive correlation indicating cross-resistance.[5]
Data sourced from Genet, J.L., & Jaworska, G. (2009). [5]			

Experimental Protocols

Protocol: Assessing Fungicide Sensitivity using a Mycelial Growth Inhibition Assay

This protocol details a common method for determining the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.

1. Materials:

- Pure fungal culture
- Potato Dextrose Agar (PDA) or other suitable growth medium[10]
- Technical grade **proquinazid**
- Solvent (e.g., acetone or DMSO)
- Sterile petri dishes (90 mm)
- Sterile distilled water
- Micropipettes and sterile tips
- Cork borer (5 mm diameter)
- Incubator

2. Preparation of Fungicide Stock Solution:

- Prepare a high-concentration stock solution of **proquinazid** (e.g., 10,000 mg L⁻¹) in a suitable solvent.
- Perform serial dilutions with sterile distilled water to create a range of working solutions.

3. Preparation of Fungicide-Amended Media:

- Autoclave the PDA medium and cool it to 45-50°C in a water bath.
- Add the appropriate volume of fungicide working solution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 mg L⁻¹).^[11] Ensure the solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
- Pour the amended PDA into sterile petri dishes. Prepare control plates containing only the solvent.

4. Inoculation:

- Using a sterile cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture.
- Place a single mycelial plug in the center of each fungicide-amended and control plate.

5. Incubation:

- Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

6. Data Collection and Analysis:

- Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches near-full growth.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by performing a probit or logarithmic regression analysis of the inhibition percentages against the fungicide concentrations.^[12]

Troubleshooting Guide

Q: My fungal isolates show unexpected resistance to **proquinazid**, even though they have never been exposed to it. How can I confirm if this is due to cross-resistance?

A: This phenomenon may be due to prior exposure to another FRAC Group 13 fungicide, like quinoxyfen.

- Troubleshooting Steps:
 - Review Isolate History: Check the experimental history of your isolates. Note any previous exposure to quinoxyfen or other quinoline fungicides.
 - Perform a Cross-Resistance Assay: Conduct a sensitivity assay (as described in the protocol above) for both **proquinazid** and quinoxyfen on the same set of isolates.
 - Analyze the Data: Calculate the EC50 values for both fungicides for each isolate. Plot the EC50 values of **proquinazid** against the EC50 values of quinoxyfen. A strong positive correlation confirms cross-resistance.[\[5\]](#)

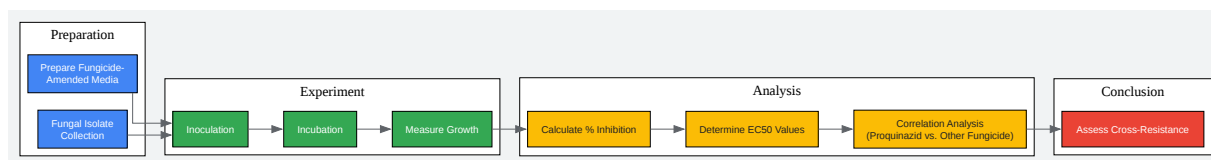
Q: I am observing high variability in my EC50 values for **proquinazid** across replicates. What are the potential causes?

A: High variability can undermine the reliability of your results. Several factors could be responsible.

- Troubleshooting Steps:
 - Inoculum Consistency: Ensure that your mycelial plugs are of a uniform size and are taken from the same region (the actively growing margin) of the source culture.
 - Fungicide Distribution: When preparing amended media, ensure the fungicide is thoroughly mixed into the molten agar before pouring plates to avoid "hot spots" of high concentration.
 - Solvent Effects: Verify that the concentration of the solvent used to dissolve the fungicide is not inhibitory to fungal growth. Run a separate control with only the solvent to confirm.
 - Incubation Conditions: Maintain consistent and optimal temperature and humidity during incubation. Fluctuations can affect fungal growth rates.

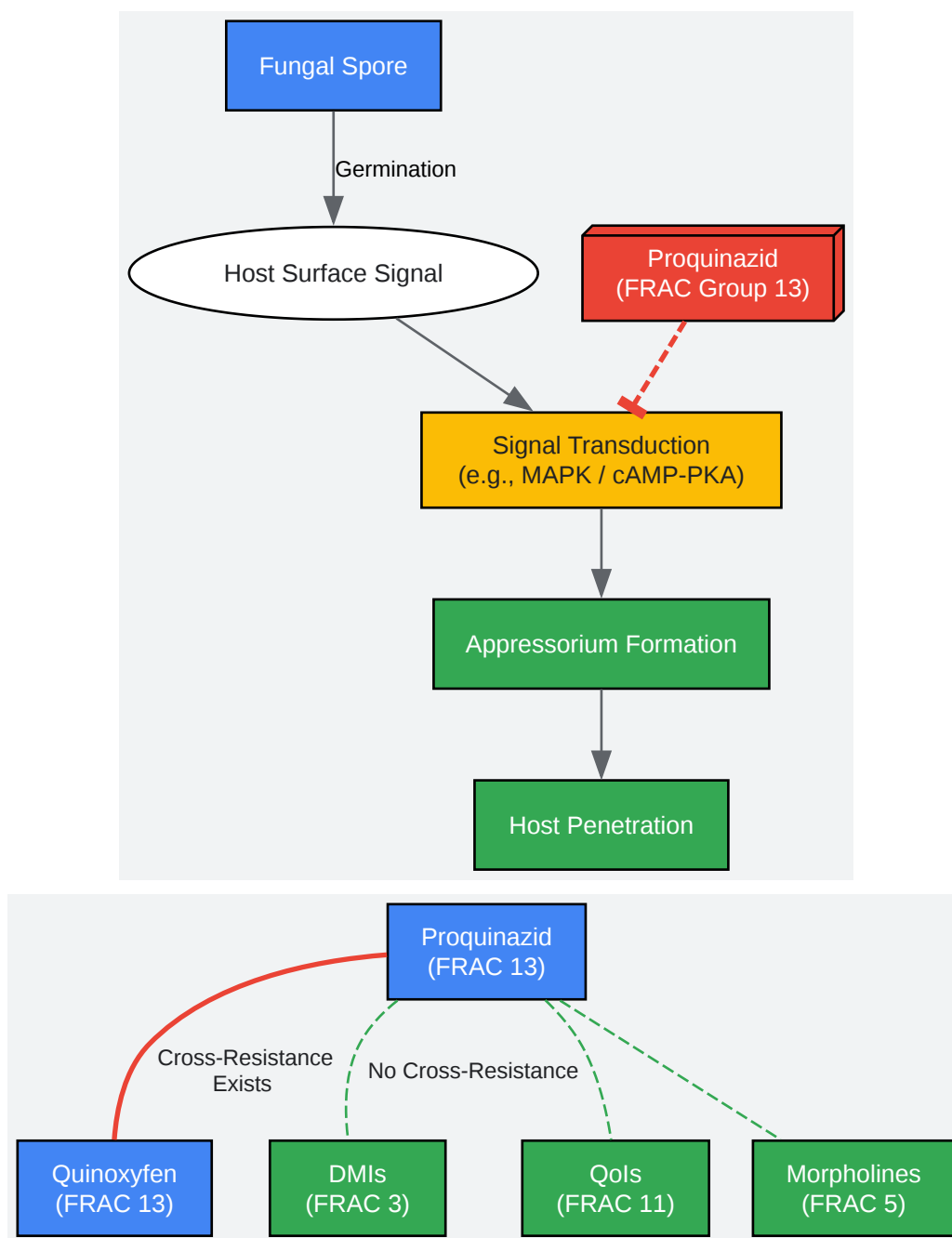
- Plate Measurement: Ensure that plates are measured at a consistent time point and that the colony edges are clearly defined.

Visualizations



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Caption: Experimental workflow for cross-resistance analysis.



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